![molecular formula C10H17N3O3 B13496844 tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate can then undergo a Curtius rearrangement to form the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates typically involves the use of di-tert-butyl dicarbonate as a key reagent. The reaction is carried out under controlled conditions to ensure high yields and purity. The process may involve the use of organic solvents and bases to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different products.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazo group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, hydrogenation catalysts like palladium on carbon for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can lead to the formation of ketones or carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming new carbon-nitrogen bonds. The tert-butyl carbamate group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate without the diazo group, used primarily as a protecting group for amines.
tert-Butyl [1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl carbamate: Another carbamate with different substituents, used in pharmaceutical synthesis.
Uniqueness
The combination of the tert-butyl carbamate protecting group and the diazo functionality makes it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C10H17N3O3 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-7(5-8(14)6-12-11)13-9(15)16-10(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)/t7-/m0/s1 |
InChI Key |
TYPYMBVJXCVBPA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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